molecular formula C9H17NO2 B15226676 Methyl 4-amino-3-methylcyclohexane-1-carboxylate

Methyl 4-amino-3-methylcyclohexane-1-carboxylate

Cat. No.: B15226676
M. Wt: 171.24 g/mol
InChI Key: CAJVHSQTOHUCDB-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methylcyclohexane-1-carboxylate is an organic compound with a cyclohexane ring substituted with an amino group, a methyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-methylcyclohexane-1-carboxylate typically involves the following steps:

    Cyclohexane Derivative Preparation: Starting with a cyclohexane derivative, the compound undergoes a series of reactions to introduce the amino and methyl groups at the desired positions.

    Esterification: The carboxylate ester group is introduced through esterification, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl 4-amino-3-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methyl and carboxylate groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methylcyclohexane-1-carboxylate: Lacks the amino group, making it less reactive in certain chemical reactions.

    Methyl 4-aminocyclohexane-1-carboxylate: Similar structure but without the additional methyl group, affecting its steric properties and reactivity.

Uniqueness

Methyl 4-amino-3-methylcyclohexane-1-carboxylate is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring, which provides distinct steric and electronic properties. These features make it a valuable compound for various chemical and biological applications.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 4-amino-3-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C9H17NO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h6-8H,3-5,10H2,1-2H3

InChI Key

CAJVHSQTOHUCDB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1N)C(=O)OC

Origin of Product

United States

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